molecular formula C7H16N2 B13166573 [2-(Cyclopropylamino)ethyl]dimethylamine

[2-(Cyclopropylamino)ethyl]dimethylamine

Cat. No.: B13166573
M. Wt: 128.22 g/mol
InChI Key: WAYJGHFAFCXVFP-UHFFFAOYSA-N
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Description

[2-(Cyclopropylamino)ethyl]dimethylamine (IUPAC name: N-cyclopropyl-N',N'-dimethylethane-1,2-diamine) is a secondary amine derivative characterized by a dimethylaminoethyl backbone substituted with a cyclopropylamino group. Its molecular formula is C₇H₁₆N₂, and its structure (SMILES: CN(C)CCNC1CC1) features a cyclopropane ring attached to the ethylamine chain via a nitrogen atom, with two methyl groups on the terminal amine . This compound is often studied as a dihydrochloride salt (CID 28157017), which enhances its solubility in polar solvents for pharmaceutical or synthetic applications .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-cyclopropyl-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C7H16N2/c1-9(2)6-5-8-7-3-4-7/h7-8H,3-6H2,1-2H3

InChI Key

WAYJGHFAFCXVFP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclopropylamino)ethyl]dimethylamine typically involves the reaction of cyclopropylamine with 2-chloroethyl dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of [2-(Cyclopropylamino)ethyl]dimethylamine may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Cyclopropylamino)ethyl]dimethylamine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of [2-(Cyclopropylamino)ethyl]dimethylamine.

    Reduction: Simpler amines such as ethyl dimethylamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential role in modulating biological pathways.
  • Studied for its interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and effects on biological systems.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of [2-(Cyclopropylamino)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [2-(Cyclopropylamino)ethyl]dimethylamine with structurally related amines, focusing on molecular features, physicochemical properties, and functional roles.

Structural and Functional Comparisons

Compound Substituents Molecular Formula Key Properties/Applications References
[2-(Cyclopropylamino)ethyl]dimethylamine Cyclopropylamino, dimethylamino C₇H₁₆N₂ - Cyclopropane ring introduces steric effects.
- Dihydrochloride form improves aqueous solubility.
N,N-Diethylmonoethanolamine Hydroxyethyl, diethylamino C₆H₁₅NO - Hydroxyl group enhances polarity; used in surfactants or corrosion inhibitors.
- Less steric hindrance compared to cyclopropyl derivatives.
2-(Diisopropylamino)ethylamine Diisopropylamino C₇H₁₈N₂ - Bulky isopropyl groups reduce nucleophilicity.
- Requires stringent respiratory protection due to volatility and toxicity.
2-(Dipropylamino)ethylchloride Dipropylamino, chloroethyl C₈H₁₈ClN - Chloride substituent increases reactivity in alkylation reactions.
- Intermediate in organic synthesis.
ß-Chloroethyldimethylamine Dimethylamino, chloroethyl C₄H₁₁ClN - Chloroethyl group enables crosslinking in polymer chemistry.- Precursor for quaternary ammonium compounds.

Biological Activity

[2-(Cyclopropylamino)ethyl]dimethylamine is a compound that has garnered attention in pharmacological research due to its structural similarities to other biologically active amines. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), enzyme inhibition studies, and potential therapeutic applications.

Chemical Structure and Properties

[2-(Cyclopropylamino)ethyl]dimethylamine is characterized by a cyclopropyl group attached to an ethylamine backbone, with two methyl groups on the nitrogen. Its chemical structure can be represented as follows:

C7H15N= CH3)2N CH2CH2 N CH3)2\text{C}_7\text{H}_{15}\text{N}=\text{ CH}_3)_2\text{N CH}_2\text{CH}_2\text{ N CH}_3)_2

This structural configuration allows it to interact with various biological targets, particularly in the context of enzyme inhibition.

Biological Activity Overview

The biological activity of [2-(Cyclopropylamino)ethyl]dimethylamine has been assessed through various studies, focusing on its inhibitory effects on specific enzymes and its potential therapeutic uses.

Enzyme Inhibition Studies

Research has shown that compounds similar to [2-(Cyclopropylamino)ethyl]dimethylamine exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. For instance, studies have reported IC50 values for related compounds that demonstrate strong inhibition, suggesting that [2-(Cyclopropylamino)ethyl]dimethylamine might exhibit similar properties.

Table 1: Inhibition Potency of Related Compounds

CompoundIC50 (μM)Target Enzyme
Cyclopropylamine2.3AgAChE1
Isopropyl analogue4.2AgAChE1
Methylamine analogue49hAChE

This table illustrates the potency of various compounds with similar structures, highlighting the potential effectiveness of [2-(Cyclopropylamino)ethyl]dimethylamine as an AChE inhibitor.

Case Studies and Research Findings

Several studies have explored the biological activity of [2-(Cyclopropylamino)ethyl]dimethylamine and related compounds:

  • Acetylcholinesterase Inhibition : A study focused on the synthesis and evaluation of secondary amines found that compounds containing cyclopropyl groups were more effective inhibitors of AChE compared to their methyl or isopropyl counterparts. The most potent compound had an IC50 value of 2.3 μM, indicating strong inhibitory activity against AgAChE1 .
  • Antiproliferative Activity : Further investigations into the antiproliferative effects of related compounds revealed varying levels of efficacy against cancer cell lines. While some derivatives exhibited moderate potency, others demonstrated poor cellular uptake due to unfavorable physicochemical properties .
  • Mechanistic Insights : The mechanism of action for these compounds often involves competitive inhibition at the active site of AChE, which is crucial for neurotransmitter regulation in both central and peripheral nervous systems. This mechanism has implications for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

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